The synthesis of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate can be characterized by its unique functional groups:
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate participates in various chemical reactions:
The mechanism of action for tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate primarily involves its role as a ligand that interacts with specific biological targets, such as receptors or enzymes:
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate has diverse applications across various fields:
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a synthetic organic compound with the systematic IUPAC name tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate. Its molecular formula is C₁₅H₂₃N₃O₂, corresponding to a molecular weight of 277.37 g/mol [3] [6]. The compound features a piperazine ring substituted at the N1 position by a tert-butoxycarbonyl (Boc) protecting group and at the N4 position by a 4-aminophenyl moiety. Its canonical SMILES representation is CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N, which precisely encodes the atomic connectivity [4] .
Common synonyms include:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Registry Number | 170911-92-9 |
PubChem CID | 11011301 |
MDL Number | MFCD04115065 |
InChI Key | RXFHRKPNLPBDGE-UHFFFAOYSA-N |
Molecular Formula | C₁₅H₂₃N₃O₂ |
Exact Mass | 277.37 g/mol |
Computational analyses indicate drug-like properties, including a topological polar surface area (TPSA) of 58.8 Ų, moderate lipophilicity (consensus Log Po/w = 1.78), and high gastrointestinal absorption potential. These properties align with Lipinski’s rule of five violations (0), supporting its utility as a pharmaceutical intermediate [2] [4].
The emergence of this compound parallels advancements in protecting-group strategies and catalytic hydrogenation techniques in the 1990s. Its synthesis typically involves a three-step sequence:
Table 2: Key Synthetic Improvements Over Time
Time Period | Synthetic Focus | Conditions | Yield |
---|---|---|---|
Early 1990s | Nitro Reduction Optimization | 50 bar H₂, Pd/C, 50°C | ~80% |
2000s | Catalytic Efficiency | Low-pressure (1–5 bar) hydrogenation | >90% |
2010s–Present | Green Chemistry Approaches | Transfer hydrogenation catalysts | ~85% |
The Boc group’s stability under diverse reaction conditions enabled selective functionalization of the aromatic amine group, making this intermediate pivotal for synthesizing complex pharmacophores. Its commercial availability since the late 1990s (CAS registered: 170911-92-9) standardized access to piperazine-based drug candidates [3] [6].
This compound’s structural duality—featuring a nucleophilic aromatic amine and a protected aliphatic amine—facilitates its incorporation into bioactive molecules. Key applications include:
Kinase Inhibitor Development
The aniline moiety serves as a handle for Suzuki couplings or Buchwald-Hartwig aminations to generate biaryl scaffolds targeting tyrosine kinases. For example, it anchors pharmacophores in platelet-derived growth factor receptor (PDGFR) inhibitors [4] [6].
Neuropharmaceutical Synthesis
Derivatization of the aromatic amine yields serotonin and dopamine receptor modulators. Hybrid molecules integrating tricyclic antidepressants with the piperazine-aniline backbone exhibit enhanced binding to neurological targets [4] [8].
Table 3: Molecular Modifications and Target Applications
Derivatization Site | Reaction | Target Pharmacological Class |
---|---|---|
Aromatic amine (NH₂) | Acylation/Sulfonylation | G protein-coupled receptor ligands |
Aromatic amine (NH₂) | Diazotization | Radiolabeled imaging probes |
Piperazine nitrogen | Boc deprotection | Secondary amine for alkylation |
The hydrochloride salt (CAS 193902-64-6) is often employed in final-step modifications due to enhanced crystallinity and solubility in polar solvents [8]. Recent studies exploit its role in synthesizing PROTACs (proteolysis-targeting chimeras), where it links E3 ubiquitin ligase recruiters to target protein binders [4] [6].
Industrial-scale production (hundreds of kilograms) underscores its value, with optimized routes achieving >98% purity via crystallization or chromatography [3] [8]. The compound remains indispensable for rapid prototyping of nitrogen-rich drug candidates across therapeutic areas.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0